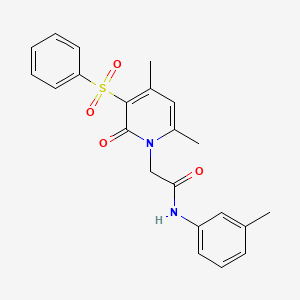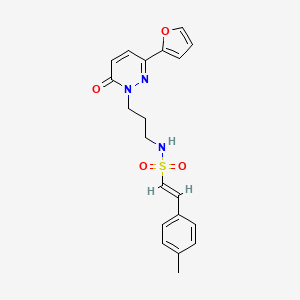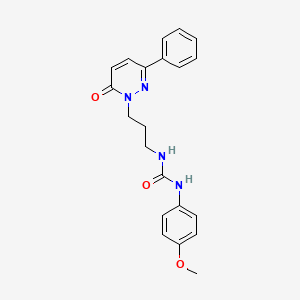![molecular formula C17H20N6O4S B3202786 N-(4-(N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)sulfamoyl)phenyl)propionamide CAS No. 1021216-59-0](/img/structure/B3202786.png)
N-(4-(N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)sulfamoyl)phenyl)propionamide
Übersicht
Beschreibung
N-(4-(N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C17H20N6O4S and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)sulfamoyl)phenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)sulfamoyl)phenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. They can inhibit tumor growth and proliferation by targeting specific cellular pathways. Research suggests that this compound may interfere with cancer cell division, induce apoptosis (programmed cell death), and suppress angiogenesis (formation of new blood vessels to support tumor growth). Further studies are needed to explore its specific mechanisms and potential clinical applications .
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. It may serve as a basis for developing novel antibiotics or antifungal agents. Researchers have investigated its efficacy against various strains, including drug-resistant ones. Understanding its mode of action and optimizing its structure could lead to valuable therapeutic options .
Analgesic and Anti-Inflammatory Effects
Triazolothiadiazines have been explored for their analgesic (pain-relieving) and anti-inflammatory properties. They may modulate pain pathways and reduce inflammation. Investigating their interactions with relevant receptors and pathways could provide insights for pain management and inflammatory disorders .
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. This compound has demonstrated antioxidant potential, which could be relevant for preventing oxidative damage associated with various diseases, including neurodegenerative conditions and cardiovascular disorders .
Enzyme Inhibition
The compound acts as an enzyme inhibitor in several contexts:
- Aromatase Inhibitors : Aromatase is involved in estrogen synthesis and is relevant in breast cancer treatment .
Antiviral Potential
Triazolothiadiazines may exhibit antiviral activity against specific viruses. Researchers have investigated their effects on viral replication and entry. Understanding their interactions with viral proteins could lead to novel antiviral therapies .
Antitubercular Agents
Given the global burden of tuberculosis, compounds with antitubercular activity are crucial. Triazolothiadiazines have been studied for their potential in combating Mycobacterium tuberculosis. Further optimization and testing are necessary to develop effective antitubercular drugs .
Wirkmechanismus
Target of Action
Compounds with a similar triazolothiadiazine core have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The triazole nucleus, a key component of this compound, is known to bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, resulting in various biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect multiple pathways due to their ability to interact with various enzymes and receptors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have shown significant inhibitory activity against various cancer cell lines .
Action Environment
One compound with a similar structure exhibited excellent insensitivity toward external stimuli .
Eigenschaften
IUPAC Name |
N-[4-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-3-16(24)19-13-4-6-14(7-5-13)28(25,26)18-10-11-27-17-9-8-15-21-20-12(2)23(15)22-17/h4-9,18H,3,10-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKIVXMZLXRLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)sulfamoyl)phenyl)propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3202732.png)
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3202738.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B3202739.png)
![N-(1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3202744.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3202751.png)

![N-(2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3202758.png)
![4-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3202766.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)ethanone](/img/structure/B3202792.png)

![6-(4-((4-Phenoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3202801.png)
